1-(3-Propoxypropyl)azetidin-3-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H20N2O |
|---|---|
Molecular Weight |
172.27 g/mol |
IUPAC Name |
1-(3-propoxypropyl)azetidin-3-amine |
InChI |
InChI=1S/C9H20N2O/c1-2-5-12-6-3-4-11-7-9(10)8-11/h9H,2-8,10H2,1H3 |
InChI Key |
ZFXRLBYHDSMSDC-UHFFFAOYSA-N |
Canonical SMILES |
CCCOCCCN1CC(C1)N |
Origin of Product |
United States |
Chemical Reactivity and Transformation of 1 3 Propoxypropyl Azetidin 3 Amine
Reactivity of the Azetidine (B1206935) Ring System
The azetidine ring, a four-membered nitrogen-containing heterocycle, is characterized by significant ring strain, which is a driving force for its reactivity. rsc.org This strain, while making the ring more stable and easier to handle than its three-membered aziridine (B145994) counterpart, still renders it susceptible to reactions that relieve this strain. rsc.org
Azetidines can undergo ring-opening reactions through various mechanisms, often promoted by Lewis acids or by converting the ring nitrogen into a quaternary ammonium (B1175870) salt to increase its susceptibility to nucleophilic attack. magtech.com.cn The regioselectivity of these reactions is heavily influenced by the electronic and steric nature of the substituents on the ring. magtech.com.cn
Common ring-opening pathways include:
Nucleophilic Ring Opening: This is a major class of reactions where a nucleophile attacks one of the carbon atoms of the azetidine ring, leading to the cleavage of a carbon-nitrogen bond. magtech.com.cn The reaction is often facilitated by Lewis acids. For instance, Lewis acid-promoted ring-opening of azetidines with aromatic nucleophiles can occur via a Friedel-Crafts mechanism. rsc.org In the case of unsymmetrically substituted azetidines, the nucleophile's point of attack is determined by electronic effects. Substituents that can stabilize a positive charge in the transition state, such as aryl or acyl groups, direct the nucleophile to the adjacent carbon. magtech.com.cn
Intramolecular Decomposition: In certain cases, pendant functional groups on the N-substituent can act as internal nucleophiles, leading to an intramolecular ring-opening decomposition. This has been observed in N-substituted azetidines where a pendant amide group attacks the azetidine ring under acidic conditions. nih.gov The length of the alkyl chain connecting the nucleophilic group to the azetidine nitrogen can influence the rate of this decomposition. nih.gov
Strain-Release Reactions: The inherent strain in the azetidine ring can be harnessed in "build and release" strategies. beilstein-journals.org This involves the initial formation of the strained ring, followed by a functionalization step that involves ring-opening. beilstein-journals.org For example, photochemically generated azetidinols can undergo ring-opening upon the addition of electron-deficient ketones or boronic acids. beilstein-journals.org
The table below summarizes various ring-opening reactions applicable to the azetidine scaffold.
| Reaction Type | Reagents/Conditions | Product Type | Ref. |
| Nucleophilic Ring Opening | Aromatic Nucleophiles / Lewis Acid | γ-amino compounds | rsc.org |
| Intramolecular Ring Opening | Acidic pH, Pendant Nucleophile (e.g., amide) | Lactams/Lactones | nih.gov |
| Photochemical Ring Opening | Light, Electron-deficient ketones/boronic acids | Dioxolanes | beilstein-journals.org |
| Reductive Ring Opening | LiAlH₄ | Acyclic amines | rsc.org |
Direct functionalization of the azetidine ring through C-H activation presents a powerful and atom-economical approach to introduce new substituents. rsc.org The regioselectivity of these reactions is a key challenge and is often directed by the substituents already present on the ring. rsc.orgresearchgate.net
Palladium-catalyzed intramolecular γ-C(sp³)–H amination has been reported for the synthesis of functionalized azetidines. rsc.org This process involves the formation of an alkyl–Pd(IV) intermediate, which then undergoes reductive elimination to form the azetidine ring. rsc.org Furthermore, the azetidine ring itself can act as a directing group for the ortho-C-H functionalization of an attached aryl group, proceeding through robust polar organometallic (lithiated) intermediates. lookchem.com This highlights the ability of the azetidine nitrogen to coordinate with metals and direct reactivity to specific sites. lookchem.com
Metal-based reagents play a crucial role in the functionalization of the azetidine ring, enabling a wide range of transformations. rsc.org The direct metal-based functionalization often focuses on achieving high regio- and stereoselectivity. rsc.orgresearchgate.net
Key examples include:
Lithiation: The use of organolithium reagents can lead to the deprotonation of the azetidine ring, typically at the α-position to the nitrogen atom, especially when an electron-withdrawing group is present on the nitrogen. nih.gov These lithiated intermediates can then be trapped with various electrophiles to introduce a wide range of functional groups. nih.gov The stereochemistry of the resulting product can be influenced by the reaction conditions and the nature of the electrophile. uni-muenchen.de
Copper-Catalyzed Reactions: Copper catalysis has been employed for the site-selective carbonylation of azetidines. nih.govresearchgate.net This method utilizes a copper-stabilized difluorocarbene to promote a site-selective insertion, leading to the formation of functionalized γ-lactams. nih.govresearchgate.net
Palladium-Catalyzed Reactions: Palladium catalysts are widely used for cross-coupling reactions to introduce substituents onto the azetidine ring. These reactions offer a versatile tool for creating derivatives with tailored properties.
Reactivity of the Azetidin-3-amine (B9764) Moiety
The primary amine group at the 3-position of 1-(3-propoxypropyl)azetidin-3-amine is a key site for chemical modifications, allowing for the introduction of a diverse array of functional groups.
The primary amine of the azetidin-3-amine moiety can undergo a variety of standard amine functionalization reactions. These reactions are fundamental in synthetic and medicinal chemistry for modifying the properties of the parent molecule.
Common functionalization reactions include:
N-Alkylation: The amine can be alkylated using alkyl halides or through reductive amination with aldehydes or ketones. libretexts.orgorganic-chemistry.org Reductive amination involves the initial formation of an imine, which is then reduced using agents like sodium borohydride (B1222165) or sodium cyanoborohydride. libretexts.org
N-Acylation: Reaction with acid chlorides or anhydrides leads to the formation of amides. This is a common strategy to introduce a wide range of acyl groups.
N-Arylation: The amine can be arylated through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.
Displacement Reactions: Azetidine-3-amines can be synthesized via the direct displacement of a suitable leaving group at the 3-position of the azetidine ring with an amine nucleophile. chemrxiv.org A one-step synthesis of azetidine-3-amines from a commercially available 1-benzhydryl-3-(methylsulfonyloxy)azetidine has been developed, which tolerates a wide range of primary and secondary amines as nucleophiles. chemrxiv.org
The following table provides examples of amine functionalization reactions relevant to the azetidin-3-amine scaffold.
| Reaction Type | Reagents | Product | Ref. |
| N-Alkylation (Reductive Amination) | Aldehyde/Ketone, NaBH₃CN | Secondary/Tertiary Amine | libretexts.org |
| N-Acylation | Acid Chloride/Anhydride (B1165640) | Amide | libretexts.org |
| Nucleophilic Displacement | 1-Benzhydryl-3-(methylsulfonyloxy)azetidine, Amine | N-Substituted Azetidin-3-amine | chemrxiv.org |
Controlling the stereochemistry at the 3-position of the azetidine ring is crucial for the synthesis of chiral molecules with specific biological activities. Several strategies have been developed to achieve stereoselective transformations at this position.
One approach involves the stereoselective synthesis of cis-2,3-disubstituted azetidines through diastereoselective hydrozirconation. rsc.org Another method relies on the stereoselective access to azetidine-based α-amino acids through the asymmetric hydrogenation of prochiral azetinyl-carboxylic acids. acs.org Furthermore, directing groups at the 2-position of the azetidine ring can promote cis-selective functionalization at the 3-position via C-H activation strategies. acs.org The reduction of azetidin-2-ones (β-lactams) can also provide a stereoselective route to 3-substituted azetidines. acs.org
Reactivity of the Propoxypropyl Side Chain
The propoxypropyl side chain, R-O-R' (where R is a propyl group and R' is a propyl group connected to the azetidine nitrogen), is characterized by its ether linkage. Generally, ethers are known for their low reactivity and are often used as solvents in chemical reactions due to their stability. chemicalbook.comlibretexts.orgnumberanalytics.com However, under specific and typically harsh conditions, the ether bond can be cleaved, and the adjacent alkyl chains can be functionalized.
Direct functional group interconversions on the saturated carbons of the propyl or propoxy groups without affecting the rest of the molecule are challenging due to the high energy required to break C-H bonds and the presence of more reactive sites (the two amine groups and the ether oxygen). Reactions such as free-radical halogenation would likely be unselective.
Therefore, the most practical route to functional group interconversions on the side chain originates from the cleavage of the ether linkage itself. As detailed in the following section, acidic cleavage of the propoxypropyl group yields alcohol and alkyl halide derivatives. These newly formed functional groups are significantly more versatile for subsequent transformations than the original alkyl chain.
For instance, if cleavage yields a 3-halopropylamine and propan-1-ol, the resulting alcohol can be transformed into various other functional groups.
Table 1: Potential Interconversions of the Propanol Fragment (Resulting from Ether Cleavage)
| Starting Compound | Reagent(s) | Product Functional Group | Resulting Compound (Example) |
| Propan-1-ol | PCC or Dess-Martin periodinane | Aldehyde | Propanal |
| Propan-1-ol | Jones reagent (CrO₃/H₂SO₄) | Carboxylic Acid | Propanoic Acid |
| Propan-1-ol | SOCl₂ or PBr₃ | Alkyl Halide | 1-Chloropropane or 1-Bromopropane |
| Propan-1-ol | TsCl, pyridine | Tosylate (Good Leaving Group) | Propyl tosylate |
The defining chemical transformation of the propoxypropyl side chain is the cleavage of the ether C-O bond. Ethers are generally resistant to many reagents, including bases, nucleophiles, and dilute acids. pressbooks.pub However, they can be cleaved by treatment with strong, concentrated acids, particularly hydrobromic acid (HBr) and hydroiodic acid (HI). pearson.comwikipedia.orgchemistrysteps.com Hydrochloric acid (HCl) is typically not effective. pressbooks.pub
The reaction proceeds via a nucleophilic substitution mechanism. The first step involves the protonation of the ether oxygen by the strong acid to form an oxonium ion, which converts the alkoxy group into a good leaving group (an alcohol). chemistrysteps.commasterorganicchemistry.com
For an unsymmetrical ether like this compound, where both alkyl groups attached to the oxygen are primary or secondary, the subsequent step is an SN2 reaction. pressbooks.publibretexts.org The halide anion (I⁻ or Br⁻), a good nucleophile, attacks the less sterically hindered carbon atom of the protonated ether. libretexts.org In this specific molecule, both carbons adjacent to the ether oxygen are part of propyl groups, suggesting similar steric hindrance. The attack would lead to the displacement of an alcohol and the formation of an alkyl halide.
R-O-R' + HX → R-X + R'-OH
If an excess of the strong acid is used, the alcohol formed in the initial step can undergo a further substitution reaction to yield a second molecule of alkyl halide. chemistrysteps.comlibretexts.org
Table 2: Acid-Catalyzed Cleavage of the Propoxypropyl Side Chain
| Reagent | Conditions | Mechanism | Potential Products |
| Conc. HBr | Heat | SN2 | 1-(3-Bromopropyl)azetidin-3-amine and Propan-1-ol |
| Conc. HI | Heat | SN2 | 1-(3-Iodopropyl)azetidin-3-amine and Propan-1-ol |
| Excess Conc. HI | Heat | SN2 | 1,3-Diiodopropane and N-(3-iodopropyl)azetidin-3-amine* |
*Product distribution depends on which C-O bond is cleaved first and subsequent reactions.
This cleavage reaction is the most significant transformation involving the ether linkage, underscoring its role as a stable bond under most conditions but one that can be strategically broken to modify the molecular structure.
Advanced Methodological Considerations in Azetidine Chemistry
Stereoselective Synthesis and Chiral Induction
The generation of specific stereoisomers is a critical aspect of modern medicinal chemistry, as the biological activity of a chiral molecule is often confined to a single enantiomer. The synthesis of enantiomerically pure azetidines, therefore, commands significant research interest.
A prevalent strategy for achieving stereoselectivity in azetidine (B1206935) synthesis involves the use of chiral auxiliaries. These are chiral molecules that are temporarily incorporated into the synthetic route to direct the stereochemical outcome of a key reaction. One notable example is the use of chiral tert-butanesulfinamides. acs.org These auxiliaries can be employed to induce chirality during the formation of the azetidine ring, leading to enantioenriched products. acs.org The process typically involves reacting the chiral sulfinamide with an achiral starting material to form a chiral intermediate, which then undergoes cyclization to the azetidine with a high degree of diastereoselectivity. The auxiliary can be subsequently cleaved to yield the desired chiral azetidine. acs.org This method is advantageous due to the commercial availability and relatively low cost of both enantiomers of the tert-butanesulfinamide auxiliary, allowing for access to either stereoisomer of the final product. acs.org
Another approach to stereoselective synthesis is the use of chiral catalysts. Chiral C2-symmetric 2,4-disubstituted azetidines themselves can act as chiral ligands in catalytic asymmetric reactions. researchgate.net For instance, chiral β-amino alcohols derived from (S)-azetidinecarboxylic acid have been shown to catalyze the enantioselective addition of diethylzinc (B1219324) to aldehydes, producing chiral secondary alcohols with high optical purity. researchgate.net This highlights the dual role of chiral azetidines as both synthetic targets and tools for asymmetric synthesis.
The diastereospecific synthesis of polysubstituted azetidines from 1,3-amino alcohols with multiple chiral centers has also been reported, further expanding the toolbox for creating complex, stereodefined azetidine structures. acs.org
| Method | Chiral Source | Key Features | Reference |
| Chiral Auxiliary | tert-Butanesulfinamide | Induces diastereoselectivity in cyclization; both enantiomers accessible. | acs.org |
| Chiral Ligand | C2-Symmetric Azetidines | Catalyzes asymmetric reactions like diethylzinc addition to aldehydes. | researchgate.net |
| Substrate Control | Chiral 1,3-Amino Alcohols | Diastereospecific synthesis of polysubstituted azetidines. | acs.org |
Catalytic Approaches in Azetidine Derivatization
Catalysis offers powerful and efficient pathways for the derivatization of the azetidine scaffold. These methods are often characterized by high selectivity, broad functional group tolerance, and mild reaction conditions.
For the synthesis of N-substituted azetidines, such as the target compound, catalytic N-alkylation is a key transformation. The "hydrogen borrowing" or "hydrogen autotransfer" methodology is a particularly elegant and atom-economical approach. In this process, a catalyst, often based on ruthenium or iridium, temporarily oxidizes an alcohol to an aldehyde, which then reacts with an amine (like azetidin-3-amine) to form an imine. whiterose.ac.uknih.gov The catalyst then returns the "borrowed" hydrogen to the imine, resulting in the N-alkylated amine and water as the only byproduct. nih.gov This method avoids the use of stoichiometric alkylating agents and generates minimal waste. Titanium hydroxide (B78521) has also been reported as an efficient heterogeneous catalyst for the N-alkylation of amines with alcohols. researchgate.net
Lewis acid catalysis is another important tool in azetidine chemistry. Lanthanum(III) trifluoromethanesulfonate (B1224126) (La(OTf)₃) has been shown to catalyze the intramolecular regioselective aminolysis of cis-3,4-epoxy amines to produce azetidines in high yields. nih.govfrontiersin.org This reaction tolerates a variety of functional groups and provides a novel route to functionalized azetidines. nih.govfrontiersin.org
Palladium-catalyzed reactions have also been employed for the synthesis of azetidines. For example, an intramolecular γ-C(sp³)–H amination reaction catalyzed by palladium(II) has been developed, enabling the formation of the azetidine ring through the creation of a carbon-nitrogen bond at an unactivated C-H site. rsc.org Furthermore, nickel-catalyzed cross-coupling reactions, such as the Suzuki Csp²-Csp³ coupling, have been utilized to introduce aryl groups onto the azetidine ring, starting from activated azetidine precursors. nih.gov
| Catalytic Method | Catalyst Type | Transformation | Key Features | Reference |
| Hydrogen Borrowing | Ru, Ir complexes | N-alkylation with alcohols | Atom-economical, water is the only byproduct. | whiterose.ac.uknih.gov |
| Heterogeneous Catalysis | Titanium hydroxide | N-alkylation with alcohols | High selectivity to secondary amines. | researchgate.net |
| Lewis Acid Catalysis | La(OTf)₃ | Intramolecular aminolysis of epoxides | High yields, tolerates various functional groups. | nih.govfrontiersin.org |
| C-H Amination | Palladium(II) | Intramolecular cyclization | Forms azetidines from unactivated C-H bonds. | rsc.org |
| Cross-Coupling | Nickel | Suzuki Csp²-Csp³ coupling | Introduces aryl groups onto the azetidine ring. | nih.gov |
Flow Chemistry Applications in Azetidine Synthesis
Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch-wise manner, has emerged as a powerful technology for chemical synthesis, including that of azetidines. This approach offers several advantages, such as enhanced heat and mass transfer, precise control over reaction parameters, improved safety when handling hazardous intermediates, and potential for straightforward scaling-up. nih.govteknoscienze.com
The synthesis of substituted azetidines has been successfully demonstrated using flow chemistry. For instance, a continuous flow synthesis of 2-substituted azetines and 3-substituted azetidines has been developed using a common N-Boc-3-iodoazetidine precursor. uniba.ituniba.it The use of flow technology allows for the safe generation and handling of highly reactive lithiated intermediates at temperatures significantly higher than those feasible in batch processing. uniba.ituniba.it By selecting the appropriate lithiation agent, the reaction can be directed towards either C3-lithiated azetidines or C2-lithiated azetines, which can then be trapped with various electrophiles to generate a library of substituted products. uniba.itnih.gov
Photochemical reactions in flow have also been applied to azetidine synthesis. A scalable photochemical method for the decarboxylation of azetidine-2-carboxylic acids to produce alkyl azetidines has been shown to be compatible with flow chemistry, enabling efficient gram-scale synthesis. thieme-connect.com The use of flow reactors in photochemistry ensures uniform irradiation of the reaction mixture, leading to more consistent results and higher efficiency compared to batch photoreactors. thieme-connect.com
| Flow Application | Key Intermediate | Advantages of Flow | Synthesized Products | Reference |
| Lithiation/Functionalization | C3-Lithiated Azetidine | Safe handling of reactive species, higher reaction temperatures. | 3-Substituted Azetidines | uniba.ituniba.it |
| Lithiation/Functionalization | C2-Lithiated Azetine | Divergent synthesis from a common precursor. | 2-Substituted Azetines | uniba.itnih.gov |
| Photochemical Decarboxylation | Alkyl Radicals | Uniform irradiation, scalability. | Alkyl Azetidines | thieme-connect.com |
Green Chemistry Principles in Azetidine Synthesis
The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly influencing synthetic strategies. sphinxsai.comatiner.gr Several of the advanced methodologies discussed for azetidine synthesis align with these principles.
Waste Prevention and Atom Economy: Catalytic methods, particularly hydrogen borrowing N-alkylation, are prime examples of green chemistry in action. whiterose.ac.uknih.gov These reactions maximize the incorporation of all materials used in the process into the final product, a concept known as high atom economy. sphinxsai.com The only byproduct is water, which is benign. This contrasts sharply with traditional methods that may use stoichiometric reagents and generate significant salt waste. nih.gov
Catalysis over Stoichiometric Reagents: The superiority of catalytic reagents over stoichiometric ones is a core green chemistry principle. sphinxsai.com The various catalytic approaches for azetidine synthesis and derivatization, such as those using palladium, nickel, lanthanum, and ruthenium, exemplify this principle by enabling transformations with only a small amount of catalyst, which can often be recycled and reused. nih.govnih.govrsc.orgnih.gov
By integrating these advanced methodological considerations, the synthesis of complex azetidines like "1-(3-Propoxypropyl)azetidin-3-amine" can be approached in a manner that is not only efficient and selective but also aligns with the principles of sustainability and green chemistry.
Spectroscopic and Analytical Characterization Techniques for Azetidine Compounds
Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules like 1-(3-Propoxypropyl)azetidin-3-amine. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides a detailed map of the carbon-hydrogen framework.
In the ¹H NMR spectrum of an azetidine (B1206935) compound, the chemical shifts (δ) of the protons are influenced by their local electronic environment. For instance, protons on the azetidine ring typically appear in a specific region of the spectrum, and their coupling patterns can reveal their stereochemical relationships. frontiersin.org The protons on the N-alkyl substituent and the propoxy group in this compound would exhibit characteristic signals corresponding to their positions relative to the nitrogen and oxygen atoms. Protons adjacent to the nitrogen atom are generally deshielded and appear at a lower field (higher ppm value). openstax.org
¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The chemical shifts of the carbon atoms in the azetidine ring are particularly informative for confirming the cyclic structure. nih.gov For instance, the carbon atoms directly bonded to the nitrogen atom are deshielded. docbrown.infodocbrown.info
Nitrogen-15 (¹⁵N) NMR, although less common due to the lower natural abundance and sensitivity of the ¹⁵N nucleus, can offer direct insight into the electronic environment of the nitrogen atoms within the azetidine ring and the primary amine group. rsc.org
Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: These are predicted values based on analogous compounds and may vary in experimental conditions.)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Azetidine-H2, H4 | 2.8 - 3.5 | Triplet | 6.0 - 8.0 |
| Azetidine-H3 | 3.0 - 3.7 | Multiplet | - |
| N-CH₂ (propyl) | 2.4 - 2.8 | Triplet | 7.0 - 8.0 |
| CH₂ (middle of propyl) | 1.6 - 2.0 | Multiplet | - |
| O-CH₂ (propoxy) | 3.3 - 3.7 | Triplet | 6.0 - 7.0 |
| CH₂ (middle of propoxy) | 1.4 - 1.8 | Sextet | ~7.0 |
| CH₃ (propoxy) | 0.8 - 1.0 | Triplet | ~7.5 |
| NH₂ | 1.0 - 2.5 | Broad Singlet | - |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values based on analogous compounds and may vary in experimental conditions.)
| Carbon | Predicted Chemical Shift (δ, ppm) |
| Azetidine-C2, C4 | 55 - 65 |
| Azetidine-C3 | 40 - 50 |
| N-CH₂ (propyl) | 50 - 60 |
| CH₂ (middle of propyl) | 25 - 35 |
| CH₂ (propoxy side) | 20 - 30 |
| O-CH₂ (propoxy) | 65 - 75 |
| CH₂ (middle of propoxy) | 20 - 25 |
| CH₃ (propoxy) | 10 - 15 |
Mass Spectrometry for Molecular Confirmation and Purity Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), would be employed to obtain a precise mass measurement, which can confirm the molecular formula. chemrxiv.org
The mass spectrum of an amine typically shows a molecular ion peak (M⁺). Alkylamines are known to undergo a characteristic alpha-cleavage in the mass spectrometer, where the C-C bond nearest to the nitrogen atom is broken. openstax.org This fragmentation pattern can provide valuable structural information. For this compound, fragmentation could occur at various points along the N-propyl and propoxy chains, as well as through the opening of the azetidine ring. The "nitrogen rule" in mass spectrometry states that a compound with an odd number of nitrogen atoms will have a molecular ion with an odd mass-to-charge ratio (m/z), which would be the case for this compound.
Table 3: Predicted Key Mass Spectrometry Fragments for this compound (Note: These are predicted m/z values for common fragments.)
| Fragment | Predicted m/z | Description |
| [M+H]⁺ | 173.17 | Molecular ion (protonated) |
| C₁₀H₂₄N₂O | 172.19 | Molecular ion |
| C₇H₁₅N₂ | 127.12 | Loss of propoxy group |
| C₆H₁₂N | 98.10 | Cleavage of the N-propyl chain |
| C₄H₉N₂ | 85.08 | Fragment from azetidine ring cleavage |
Infrared and Raman Spectroscopy for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of molecules, allowing for the identification of specific functional groups.
In the IR spectrum of this compound, characteristic absorption bands would be expected. pressbooks.puborgchemboulder.com The N-H stretching vibrations of the primary amine group typically appear as two sharp bands in the region of 3300-3500 cm⁻¹. pressbooks.puborgchemboulder.com The absence of a strong, broad O-H stretching band would confirm the absence of hydroxyl impurities. C-H stretching vibrations from the alkyl chains will be observed around 2850-3000 cm⁻¹. The C-N stretching vibration of the aliphatic amine is expected in the 1020-1250 cm⁻¹ region. orgchemboulder.comdocbrown.info The ether C-O-C stretching will likely produce a strong band around 1100 cm⁻¹.
Raman spectroscopy, which relies on the inelastic scattering of light, is also sensitive to molecular vibrations. It is particularly useful for identifying non-polar bonds and symmetric vibrations, which may be weak or absent in the IR spectrum. For instance, the symmetric stretching of the C-C backbone of the alkyl chains could be more prominent in the Raman spectrum.
Table 4: Predicted ajor Infrared Absorption Bands for this compound (Note: These are predicted wavenumber ranges based on known functional group absorptions.)
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (primary amine) | 3300 - 3500 (two bands) | Medium, Sharp |
| C-H Stretch (alkyl) | 2850 - 3000 | Strong |
| N-H Bend (primary amine) | 1580 - 1650 | Medium |
| C-N Stretch (aliphatic amine) | 1020 - 1250 | Medium to Weak |
| C-O-C Stretch (ether) | 1070 - 1150 | Strong |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a solid-state crystal. If a suitable single crystal of this compound or a salt thereof can be grown, this technique can provide precise bond lengths, bond angles, and conformational details of the molecule. openstax.orgmdpi.comresearchgate.net
The analysis of the crystal structure would reveal the puckering of the azetidine ring, which is a key structural feature of this heterocyclic system. It would also show the conformation of the N-propyl and propoxy side chains in the solid state. This detailed structural information is invaluable for understanding the molecule's physical properties and its potential interactions with other molecules. The ability to obtain X-ray quality crystals can sometimes be challenging, but the data, once obtained, is unambiguous. orgchemboulder.comsapub.org
Computational and Theoretical Chemistry Studies of Azetidine Derivatives
Conformational Analysis and Energetics of Azetidine (B1206935) Rings
The four-membered azetidine ring is not planar and exists in a puckered conformation. This puckering is a central feature of its structure, and computational studies have been vital in quantifying the energetics of this conformation. The ring can invert between two puckered states, and the energy barrier for this inversion is a key parameter.
The substitution pattern significantly affects the conformational equilibrium. For example, computational studies on fluorinated azetidine derivatives have shown that the placement of a fluorine atom can dictate the preferred ring pucker. researchgate.net This is due to stereoelectronic effects, such as the interaction between the C-F bond dipole and the nitrogen lone pair or a C-F…N+ charge-dipole interaction in protonated species. researchgate.net For 1-(3-Propoxypropyl)azetidin-3-amine, the bulky N-substituent and the C3-amino group would be expected to have a significant influence on the ring's puckering angle and the barrier to inversion.
Table 1: Calculated Conformational Properties of Azetidine Derivatives
| Compound/System | Computational Method | Calculated Property | Value | Reference |
|---|---|---|---|---|
| Azetidine | ab initio | Puckering Angle | ~33° | acs.org |
| Azetidine | ab initio | Inversion Barrier | ~1.26 kcal/mol | acs.org |
| Ac-Aze-NHMe | HF/DFT | Ring Puckering | Dependent on backbone conformation | nih.gov |
| Fluorinated Azetidine | DFT | Conformational Preference | Influenced by C-F...N+ interaction | researchgate.net |
Reaction Mechanism Studies of Azetidine Transformations
The reactivity of azetidines is largely governed by their significant ring strain, which is higher than that of cyclopentane (B165970) but lower than that of aziridine (B145994). rsc.org Computational studies have been instrumental in elucidating the mechanisms of reactions involving azetidines, such as ring-opening, ring-expansion, and cycloadditions. rsc.orgepfl.ch
One of the most studied transformations is the aza Paternò–Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene to form an azetidine. nih.gov Computational modeling has helped to understand the challenges in these reactions, such as competing E/Z isomerization of the imine component. nih.gov More recent studies have used computational models to guide the synthesis of azetidines through photocatalysis. mit.edu Researchers at MIT and the University of Michigan developed computational models to predict which alkene-oxime pairs would successfully react to form azetidines, prescreening substrates to avoid trial-and-error experimentation. mit.edu These models calculate frontier orbital energies to predict reactivity. mit.edu
Computational studies have also shed light on rearrangements and ring-opening reactions. For instance, mechanistic studies on the configurational stability of α-lithiated N-Boc azetidines have provided insights into functionalizing the azetidine ring. rsc.org Similarly, the mechanism for copper(I)-catalyzed tandem nih.govresearchgate.net-rearrangement and 4π-electrocyclization of O-propargylic oximes to form azetidine nitrones has been investigated, revealing a complex, multi-step cascade. acs.org For this compound, theoretical studies could predict its reactivity towards various reagents, for example, by calculating the activation energies for nucleophilic attack at the ring carbons.
Quantum Chemical Calculations on Electronic Structure
Quantum chemical calculations provide fundamental information about the electronic properties of molecules, including charge distribution, molecular orbitals, and electrostatic potential. cuny.edu These properties are key to understanding a molecule's reactivity, stability, and intermolecular interactions. For azetidine derivatives, methods like Density Functional Theory (DFT) are commonly used to study their electronic structure. cuny.eduresearchgate.net
These calculations can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is an important indicator of chemical reactivity and stability. mit.edu For instance, in a study predicting the success of photocatalyzed azetidine synthesis, the calculated frontier orbital energies of the reactants were the key predictive feature. mit.edu
In a theoretical study of a different azetidine derivative, quantum chemical methods were used to analyze spectroscopic properties and other electronic and thermodynamic parameters to understand the molecule's physical and chemical behavior. researchgate.net For this compound, such calculations would reveal the distribution of electron density, identifying the most nucleophilic (the nitrogen atoms) and electrophilic sites, which is crucial for predicting its role in chemical reactions. The presence of two amine functionalities and the ether oxygen would create a complex electronic landscape.
Molecular Dynamics Simulations relevant to Azetidine Scaffolds
Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecules and molecular systems. nih.gov MD simulations can provide insights into the conformational dynamics, solvation, and interactions of azetidine-containing molecules with their environment, such as in solution or in complex with biological macromolecules. researchgate.net
A key aspect of MD simulations is the force field, which is a set of parameters describing the potential energy of the system. Specific parameters for azetidine derivatives have been developed to ensure accurate simulations. For example, the proline analogue azetidine-2-carboxylic acid (Aze) has been parameterized for the GROMOS force field. nih.gov MD simulations using these parameters revealed that Aze has a greater tendency to undergo trans→cis peptide bond isomerization compared to proline and exhibits stronger electrostatic interactions with water. nih.gov
In another study, MD simulations were used to validate the results of molecular docking of an azetidine derivative against viral proteins. researchgate.net The simulations, run for 90 nanoseconds, confirmed the stability of the ligand-protein complexes and were used to calculate binding free energies. researchgate.net For this compound, MD simulations could be employed to study its behavior in aqueous solution, examining the hydration shell around its polar groups and the conformational flexibility of its propoxypropyl chain. If it were studied as a potential ligand, MD simulations would be essential to understand the dynamics and stability of its binding to a target protein. researchgate.net
Derivatization and Synthetic Applications of 1 3 Propoxypropyl Azetidin 3 Amine
Formation of Amide and Carbamate (B1207046) Derivatives
The primary amine at the 3-position of the azetidine (B1206935) ring is a key functional handle for derivatization. It readily undergoes acylation and related reactions to form stable amide and carbamate linkages, which are prevalent in biologically active compounds.
The synthesis of amide derivatives from 1-(3-Propoxypropyl)azetidin-3-amine can be achieved through standard peptide coupling conditions. For instance, reaction with a carboxylic acid in the presence of a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and an activator such as 4-Dimethylaminopyridine (DMAP) yields the corresponding amide. Alternatively, more reactive acylating agents like acid chlorides or anhydrides can be used, often in the presence of a non-nucleophilic base to scavenge the acidic byproduct.
Carbamate derivatives are typically formed by reacting the primary amine with a chloroformate, such as ethyl chloroformate, or by reaction with an isocyanate. These reactions introduce a carbamate group that can act as a bioisostere for other functional groups or serve as a protected amine.
Table 1: Examples of Amide and Carbamate Derivative Synthesis
| Reactant | Reagents | Product | Derivative Type |
|---|---|---|---|
| Acetic Anhydride (B1165640) | Triethylamine, Dichloromethane | N-(1-(3-Propoxypropyl)azetidin-3-yl)acetamide | Amide |
| Benzoyl Chloride | Pyridine, Dichloromethane | N-(1-(3-Propoxypropyl)azetidin-3-yl)benzamide | Amide |
| Boc Anhydride (Boc₂O) | DMAP, Dichloromethane | tert-Butyl (1-(3-propoxypropyl)azetidin-3-yl)carbamate | Carbamate |
| Ethyl Isocyanate | Tetrahydrofuran | N-Ethyl-N'-(1-(3-propoxypropyl)azetidin-3-yl)urea | Urea (Carbamate-related) |
Modifications of the Propoxypropyl Chain
While the primary amine is the most reactive site for many transformations, the propoxypropyl chain also offers opportunities for synthetic modification. Halogenation, for example, can introduce a new functional handle for further elaboration. Radical halogenation at the terminal methyl group of the propoxy chain, while potentially challenging in terms of selectivity, could provide a route to ω-haloalkoxy derivatives. More controlled methods might involve the synthesis of the azetidine starting from a pre-functionalized propoxypropyl chain.
Utilization as a Building Block in Complex Molecular Architectures
The bifunctional nature of this compound, possessing both a nucleophilic primary amine and a synthetically desirable azetidine core, makes it an excellent building block for constructing more complex molecules. The azetidine ring system is valued in drug discovery for its ability to impart favorable pharmacokinetic properties.
The primary amine can participate in a variety of carbon-nitrogen bond-forming reactions beyond simple acylation. For example, it can be used in reductive amination with aldehydes or ketones to introduce substituted alkyl groups. It can also act as a nucleophile in SNAr reactions with activated aromatic or heteroaromatic systems, linking the azetidine core to other important scaffolds. The azetidine ring itself, while generally stable, can undergo ring-opening reactions under specific strain-driven conditions, offering a pathway to larger, functionalized amine structures.
Incorporation into Diverse Heterocyclic Systems
The primary amine of this compound is a powerful tool for the construction of new heterocyclic rings. By reacting with appropriate bifunctional electrophiles, the azetidine moiety can be appended to a wide range of other heterocyclic systems.
For instance, condensation with a 1,3-dicarbonyl compound can lead to the formation of a pyrimidine (B1678525) ring. Reaction with a 1,2-dicarbonyl compound could yield a pyrazine, while reaction with α-haloketones followed by cyclization can produce substituted piperazines or other nitrogen-containing heterocycles. These strategies allow for the seamless integration of the unique 3-dimensional structure of the azetidine into larger, more complex, and potentially biologically active heterocyclic frameworks.
Future Research Directions in 1 3 Propoxypropyl Azetidin 3 Amine Chemistry
Development of Novel and Efficient Synthetic Routes
While general methods for the synthesis of N-substituted azetidin-3-amines exist, dedicated and optimized routes for 1-(3-Propoxypropyl)azetidin-3-amine are yet to be established. rsc.orgnih.gov Future research should prioritize the development of efficient and scalable synthetic strategies.
One promising avenue is the adaptation of one-pot synthesis methodologies. A straightforward approach could involve the reaction of a suitable propane (B168953) derivative with a protected azetidin-3-amine (B9764). For instance, a one-pot alkylation of a primary amine with the bis-triflate of a 2-substituted-1,3-propanediol has been shown to be effective for preparing 1,3-disubstituted azetidines. nih.gov A potential synthetic approach is outlined below:
| Starting Material 1 | Starting Material 2 | Reagent/Catalyst | Potential Product |
| Azetidin-3-amine (or protected form) | 1-bromo-3-propoxypropane | Base (e.g., K₂CO₃) | This compound |
| 1-Benzhydrylazetidin-3-yl methanesulfonate | 3-Propoxypropan-1-amine | - | N-(3-Propoxypropyl)-1-benzhydrylazetidin-3-amine |
Further research into catalytic methods for the N-alkylation of azetidin-3-amines is warranted. Transition-metal-catalyzed N-alkylation of amines with alcohols presents a greener alternative to traditional methods using alkyl halides. nih.govresearchgate.net Investigating catalysts, such as those based on iridium or ruthenium, for the direct reaction of azetidin-3-amine with 3-propoxypropan-1-ol could lead to more atom-economical and environmentally benign syntheses. nih.govorganic-chemistry.org
Exploration of Undiscovered Reactivity Patterns
The reactivity of this compound is largely uncharted territory. The strained four-membered azetidine (B1206935) ring is known to undergo various ring-opening reactions, which can be a gateway to diverse molecular architectures. rsc.orgresearchgate.net The regioselectivity of these reactions is often influenced by the substituents on the ring. magtech.com.cn
Future studies should systematically investigate the reactivity of the azetidine ring in this specific compound under various conditions (acidic, basic, thermal, and catalytic). The presence of the N-(3-propoxypropyl) substituent may exert unique electronic and steric effects on the ring's stability and reactivity. For example, the ether oxygen could potentially coordinate with Lewis acids, influencing the regioselectivity of ring-opening reactions.
Furthermore, the primary amine at the C3 position offers a handle for a multitude of chemical transformations. Its nucleophilicity and basicity should be quantitatively assessed to understand its behavior in reactions such as acylation, sulfonylation, and reductive amination. rsc.orgacs.org
Advanced Derivatization for Enhanced Chemical Diversity
To fully explore the potential of the this compound scaffold, extensive derivatization is crucial. This will generate a library of analogues with diverse functionalities, which is essential for structure-activity relationship (SAR) studies in drug discovery.
Advanced derivatization strategies could focus on:
Functionalization of the Primary Amine: Beyond simple acylation, modern cross-coupling reactions can be employed to introduce a wide array of aryl, heteroaryl, and alkyl groups.
Modification of the Propoxypropyl Chain: The ether linkage could be a target for cleavage and subsequent functionalization. Alternatively, variations of the alkyl chain length and the alkoxy group can be introduced during the initial synthesis.
C-H Functionalization of the Azetidine Ring: Recent advances in C-H activation chemistry could enable the direct introduction of substituents onto the azetidine ring, a strategy that would significantly expand the accessible chemical space. rsc.org Palladium-catalyzed intramolecular γ-C(sp³)–H amination is a notable example of synthesizing functionalized azetidines. rsc.org
The following table suggests potential derivatization pathways:
| Reaction Type | Reagent/Catalyst | Potential Derivative Functionality |
| Acylation | Acid chlorides, Anhydrides | Amides |
| Sulfonylation | Sulfonyl chlorides | Sulfonamides |
| Reductive Amination | Aldehydes/Ketones, Reducing agent | Secondary/Tertiary amines |
| Buchwald-Hartwig Amination | Aryl halides, Palladium catalyst | N-Aryl derivatives |
Integration with Emerging Synthetic Technologies
The adoption of modern synthetic technologies can significantly accelerate the research and development process for this compound and its derivatives.
Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processing, including improved safety, scalability, and precise control over reaction parameters. acs.orgfigshare.com The synthesis of functionalized azetidines has been successfully demonstrated using flow reactors, particularly for handling reactive intermediates. acs.orgfigshare.com Developing a flow-based synthesis for this compound would be a significant step towards its efficient and safe production on a larger scale.
Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for organic synthesis, enabling novel transformations under mild conditions. rsc.orgrsc.org The application of photocatalysis to the synthesis and functionalization of azetidines is a burgeoning area. For instance, the aza-Paternò–Büchi reaction, a [2+2] photocycloaddition, can be used to construct the azetidine ring. rsc.orgresearchgate.net Future research could explore photocatalytic methods for the C-H functionalization or derivatization of the this compound core.
Computational Chemistry: In silico methods can play a crucial role in predicting the reactivity and properties of this compound and its derivatives. numberanalytics.com Computational modeling can help in understanding reaction mechanisms, predicting optimal reaction conditions, and guiding the design of new derivatives with desired properties, thereby streamlining the experimental workflow.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
